molecular formula C10H13NO2 B15289552 (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Cat. No.: B15289552
M. Wt: 179.22 g/mol
InChI Key: BVGIYKRHRXZGIO-JTQLQIEISA-N
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Description

1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline is a chemical compound with the molecular formula C10H13NO2. It is a derivative of isoquinoline, characterized by the presence of two hydroxyl groups at positions 4 and 8, and a methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired isoquinoline derivative.

Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various tetrahydro derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline has several scientific research applications:

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline
  • 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride
  • 2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol

Uniqueness: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and potential therapeutic applications, making it a valuable subject of study in medicinal chemistry .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol

InChI

InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3/t10-/m0/s1

InChI Key

BVGIYKRHRXZGIO-JTQLQIEISA-N

Isomeric SMILES

CN1C[C@@H](C2=C(C1)C(=CC=C2)O)O

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)O)O

Origin of Product

United States

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